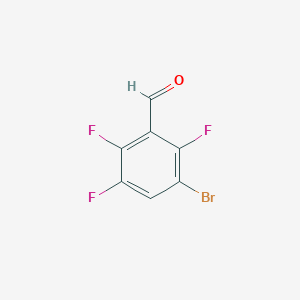

3-Bromo-2,5,6-trifluorobenzaldehyde

Overview

Description

3-Bromo-2,5,6-trifluorobenzaldehyde is a chemical compound with the molecular formula C7H2BrF3O . It has a molecular weight of 238.99 .

Molecular Structure Analysis

The InChI code for 3-Bromo-2,5,6-trifluorobenzaldehyde is1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Synthesis and Reactivity

3-Bromo-2,5,6-trifluorobenzaldehyde is utilized in various chemical synthesis processes, demonstrating its versatility in the construction of complex compounds. For instance, its derivatives, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, have been integral in the formation of compounds with potential biological, medicinal, and material applications, particularly under palladium-catalyzed conditions (Ghosh & Ray, 2017). Additionally, transformations such as the Friedländer condensation utilize 3-bromobenzaldehyde to form novel chelating ligands, indicating its role in complex organic synthesis processes (Hu, Zhang, & Thummel, 2003).

Structural and Optical Properties

The bromine substitution in related compounds like 2,3-dimethoxybenzaldehyde significantly influences their structural and electronic properties. Studies have shown that such substitutions affect intermolecular interactions, crystalline arrangements, and stability. The bromine atom also enhances the nonlinear third-order susceptibility, indicating potential applications in nonlinear optical (NLO) materials (Aguiar et al., 2022).

Catalysis

Compounds like 3-bromo-2-hydroxybenzaldehyde have been used in catalytic applications, such as in the synthesis of tetra-nuclear macrocyclic Zn(II) complexes. These complexes have been shown to catalyze selective oxidation reactions efficiently (Wang et al., 2021).

Analytical Applications

3-Bromo-2,5,6-trifluorobenzaldehyde and its related compounds find applications in analytical chemistry as well. For example, 3-bromo-4-hydroxybenzaldehyde has been studied for its separability and determinability by gas chromatography, highlighting its potential use in analytical methodologies (Shi Jie, 2000).

properties

IUPAC Name |

3-bromo-2,5,6-trifluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZJZAXUIHMQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5,6-trifluorobenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide](/img/structure/B2636516.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)

![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2636524.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)

![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)